Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenylpiperazine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by the introduction of the phenylpiperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may yield an amine derivative.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromine and hydroxyl groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar structure but with a phenylsulfanyl group instead of a phenylpiperazine moiety.
6-Bromo-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylic Acid Ethyl Ester: Contains a phenylthio group instead of a phenylpiperazine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H23BrN2O4 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23BrN2O4/c1-2-28-22(27)21-16-12-18(26)17(23)13-19(16)29-20(21)14-24-8-10-25(11-9-24)15-6-4-3-5-7-15/h3-7,12-13,26H,2,8-11,14H2,1H3 |
InChI Key |
CLHXXLWLFNWSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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